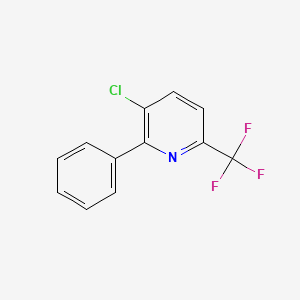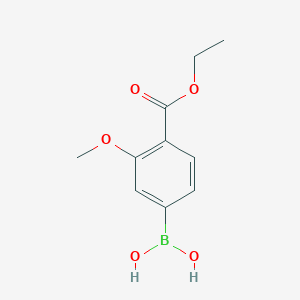
4-Ethoxycarbonyl-3-methoxyphenylboronic acid
Overview
Description
4-Ethoxycarbonyl-3-methoxyphenylboronic acid is a boronic acid derivative. It is used in the synthesis and evaluation of several organic compounds . It is also involved in oxidative hydroxylation for the preparation of phenols .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a common method used in the synthesis of boronic acid derivatives. This process involves a radical approach and is used in the formal anti-Markovnikov hydromethylation of alkenes . The hydromethylation sequence has been applied to methoxy protected compounds .Molecular Structure Analysis
The molecular formula of 4-Ethoxycarbonyl-3-methoxyphenylboronic acid is C10H13BO5 . The molecular weight is 193.99 .Chemical Reactions Analysis
This compound is a reactant involved in various chemical reactions. These include oxidative hydroxylation for the preparation of phenols , and it’s also used in the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
4-Ethoxycarbonyl-3-methoxyphenylboronic acid is a powder or crystal with a melting point of 135 °C (dec.) (lit.) .Scientific Research Applications
Catalytic Protodeboronation
This compound can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes . Protodeboronation is a valuable transformation that has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
Suzuki-Miyaura Coupling
The boron moiety in this compound can be used in the Suzuki-Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis .
Functional Group Transformations
The boron moiety in this compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .
Borylation Approaches
This compound can be used in various borylation approaches . Borylation is a process of introducing a boron atom into a molecule .
Oxidative Hydroxylation
This compound can be used in oxidative hydroxylation for the preparation of phenols . Oxidative hydroxylation is a process that introduces a hydroxyl group into a molecule .
Homolytic Aromatic Substitution
This compound can be used in homolytic aromatic substitution . This is a type of substitution reaction where a radical replaces a substituent in an aromatic ring .
Cross-Coupling with α-Bromocarbonyl Compounds
This compound can be used in cross-coupling with α-bromocarbonyl compounds . This is a type of reaction where two different carbon fragments are joined together .
Trifluoromethylation
This compound can be used in trifluoromethylation . This is a type of reaction where a trifluoromethyl group is introduced into a molecule .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
These esters are formed when the boronic acid reacts with a hydroxyl group on the target molecule .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, which are widely applied in organic synthesis .
Pharmacokinetics
As a general rule, the pharmacokinetic properties of a compound depend on its chemical structure, and boronic acids are known to have good bioavailability due to their ability to form reversible covalent bonds .
Result of Action
Boronic acids are known to have various biological activities, including antibacterial, antifungal, and anticancer activities .
Action Environment
The action, efficacy, and stability of 4-Ethoxycarbonyl-3-methoxyphenylboronic acid can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other molecules that can react with boronic acids .
properties
IUPAC Name |
(4-ethoxycarbonyl-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO5/c1-3-16-10(12)8-5-4-7(11(13)14)6-9(8)15-2/h4-6,13-14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSHXBOKHSXLJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OCC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673888 | |
| Record name | [4-(Ethoxycarbonyl)-3-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxycarbonyl-3-methoxyphenylboronic acid | |
CAS RN |
911312-76-0 | |
| Record name | [4-(Ethoxycarbonyl)-3-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



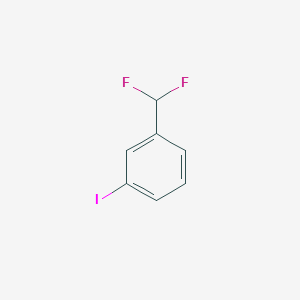
![3,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1451045.png)
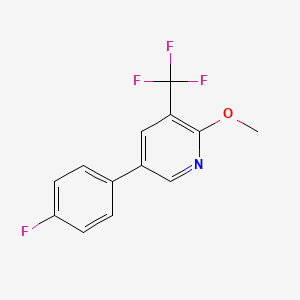

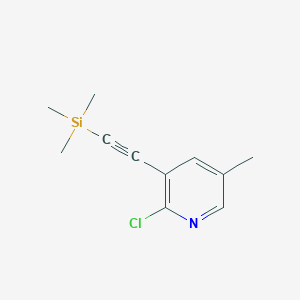
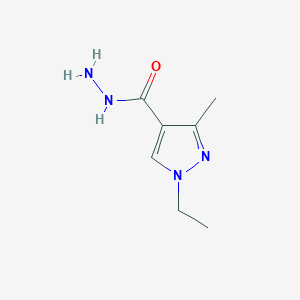
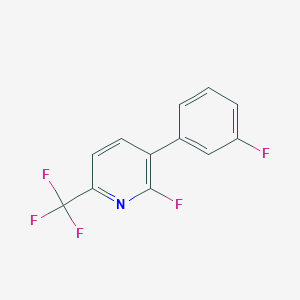

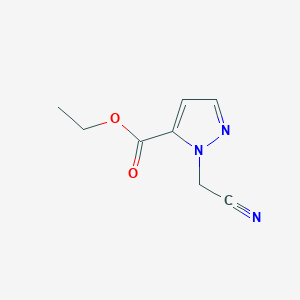
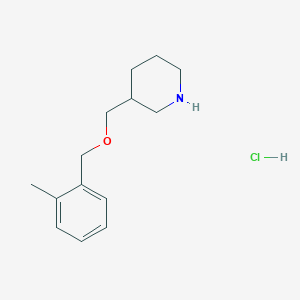
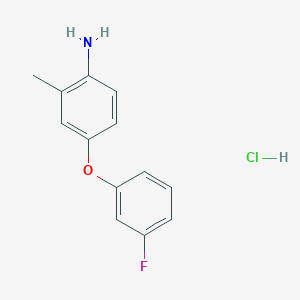
![3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1451063.png)

